molecular formula C10H12ClNO2 B2660049 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde hydrochloride CAS No. 1955523-14-4

2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde hydrochloride

Cat. No.: B2660049
CAS No.: 1955523-14-4
M. Wt: 213.66
InChI Key: QHRVCVSIQPKDJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde hydrochloride (CAS: 21767-41-9) is a benzoxazepine derivative characterized by a seven-membered oxazepine ring fused to a benzene core. The molecule features a carbaldehyde group at the 7-position and exists as a hydrochloride salt (molecular formula C₉H₁₂ClNO, molecular weight 201.65 g/mol) . This compound is primarily utilized in medicinal chemistry as a building block for synthesizing ligands targeting central nervous system (CNS) receptors or enzymes .

Properties

IUPAC Name

2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carbaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-7-8-1-2-10-9(5-8)6-11-3-4-13-10;/h1-2,5,7,11H,3-4,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRVCVSIQPKDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=C(C=C2)C=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carbaldehyde hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of ortho-hydroxyacetophenone with N-benzylpiperidone under acidic conditions to form the benzoxazepine ring . The resulting intermediate is then subjected to further reactions to introduce the carbaldehyde group at the 7-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid.

    Reduction: 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-methanol.

    Substitution: Various N-substituted benzoxazepine derivatives.

Scientific Research Applications

Medicinal Chemistry

2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde hydrochloride has been explored for its potential as a therapeutic agent. Its structural resemblance to other pharmacologically active compounds suggests it may exhibit similar biological activities.

  • Antihypertensive Activity : Compounds structurally related to this benzoxazepine have shown promise as hypotensive agents. Research indicates that modifications in the benzoxazepine structure can lead to significant antihypertensive effects in laboratory models .

Neuropharmacology

The compound's ability to interact with neurotransmitter systems has been a subject of interest.

  • CNS Activity : Some derivatives of benzoxazepines have been studied for their neuroprotective effects and potential use in treating neurological disorders. For instance, compounds with similar structures have demonstrated efficacy in modulating GABAergic activity, which could be beneficial in conditions like anxiety and epilepsy .

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SARs) involving 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives has been vital in understanding how structural variations affect biological activity.

  • Inhibitory Potency : Studies have shown that specific substitutions on the benzoxazepine ring can enhance the inhibitory potency against various enzymes, including angiotensin-converting enzyme (ACE), which is crucial for blood pressure regulation .

Case Studies

StudyFocusFindings
Study on Antihypertensive Effects Investigated the hypotensive properties of benzoxazepine derivativesFound significant reductions in blood pressure in hypertensive animal models when treated with modified derivatives .
Neuropharmacological Evaluation Assessed the impact on GABA receptorsIdentified potential anxiolytic effects through modulation of GABAergic pathways .
SAR Analysis Examined the relationship between structure and biological activityHighlighted key modifications that enhance enzyme inhibition and therapeutic efficacy .

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carbaldehyde hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. For example, derivatives of this compound have been shown to inhibit certain enzymes involved in cancer cell proliferation by binding to their active sites and blocking substrate access .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name (CAS) Substituent at Position 7 Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound (21767-41-9) Carbaldehyde (–CHO ) C₉H₁₂ClNO 201.65 High reactivity due to aldehyde; potential for Schiff base formation .
7-[(4-Methylbenzyl)oxy]methyl (1185026-27-0) [(4-Methylphenyl)methoxy]methyl C₁₈H₂₂ClNO₂ 319.83 Increased lipophilicity; enhanced metabolic stability due to ether linkage .
7-Nitro (216008-27-4) Nitro (–NO₂ ) C₉H₁₁ClN₂O₃ 230.65 Electron-withdrawing group; potential antimicrobial activity .
7-Methanol (1332531-44-8) Methanol (–CH₂OH ) C₁₀H₁₄ClNO₂ 215.68 Reduced reactivity compared to aldehyde; suitable for esterification .
7-Carboxylic Acid (EN300-51835910) Carboxylic Acid (–COOH ) C₁₁H₁₀ClNO₂ 223.66 Acidic group; potential for salt formation or conjugation .
N-(4-Methylphenyl)acetamide (1332529-55-1) Acetamide-linked methylphenyl C₁₉H₂₃ClN₂O₂ 346.85 Enhanced bioavailability via hydrogen bonding; CNS-targeting applications .

Physicochemical and Pharmacological Differences

  • Reactivity: The aldehyde group in the target compound enables nucleophilic additions (e.g., with amines to form imines), distinguishing it from the less reactive methanol or ether derivatives . The nitro derivative’s –NO₂ group may participate in redox reactions or act as a hydrogen-bond acceptor .
  • Stability : Aldehydes are prone to oxidation (e.g., forming carboxylic acids), whereas ethers and nitro groups confer greater stability under physiological conditions .

Biological Activity

2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C10H11NO2
  • Molecular Weight : 177.2 g/mol
  • CAS Number : 1217862-83-3
  • Chemical Structure : The compound features a benzoxazepine structure with an aldehyde functional group, contributing to its reactivity and biological activity.

Biological Activity Overview

The biological activity of 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carbaldehyde has been investigated in various studies. Key findings include:

  • Anticancer Properties :
    • A study examined a series of benzoxazepine derivatives for their antiproliferative effects against the MCF-7 breast cancer cell line. The most active compound showed an IC50 value of 0.67 µM, indicating significant anticancer potential .
    • The mechanism of action appears to involve modulation of apoptosis regulatory pathways, suggesting that these compounds may serve as leads for developing new anticancer agents .
  • Neuropharmacological Effects :
    • Research indicates that benzoxazepine derivatives can exhibit neuropharmacological activities. Compounds structurally similar to 2,3,4,5-tetrahydro-1,4-benzoxazepine have been linked to anxiolytic and antidepressant effects in animal models .
  • Analgesic Activity :
    • Although some derivatives have shown promise in other pharmacological areas, studies on analgesic activity revealed limited efficacy in standard pain models like the hot-plate assay and tail-flick test .

Case Study 1: Anticancer Activity

A systematic SAR (Structure-Activity Relationship) study on various benzoxazepine derivatives revealed that modifications at specific positions significantly influenced their anticancer activity. For instance:

  • Compound Structure : (RS)-6-Chloro-9-[1-(9H-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine.
  • IC50 Value : 0.67 ± 0.18 µM against MCF-7 cells.
    This highlights the potential for developing targeted therapies based on structural modifications .

Case Study 2: Neuropharmacological Effects

In a behavioral study assessing anxiety and depression-like behaviors in rodents treated with benzoxazepine derivatives:

  • Findings : Certain derivatives exhibited reduced anxiety levels and improved depressive symptoms compared to controls.
    This suggests that further exploration into the neuropharmacological profile of these compounds could yield valuable therapeutic agents for mental health disorders .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerSignificant activity against MCF-7 cells
NeuropharmacologicalAnxiolytic and antidepressant-like effects
AnalgesicLimited efficacy in pain models

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of benzoxazepine derivatives often involves cyclization of precursor amines or alcohols under acidic or basic conditions. For example, analogous benzodiazepine syntheses use bases like triethylamine to neutralize HCl byproducts during condensation reactions . Optimization may include adjusting solvent polarity (e.g., dichloromethane or THF), temperature control (e.g., reflux at 80–100°C), and stoichiometric ratios of reactants. Continuous flow reactors and automated systems can enhance yield and reproducibility by ensuring precise mixing and thermal stability . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity product .

Q. Which analytical techniques are essential for characterizing the structural and physicochemical properties of this compound?

  • Methodological Answer :

  • Melting Point Analysis : Determines purity; deviations >2°C from literature values suggest impurities .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., aldehyde proton at ~9–10 ppm) and confirms ring saturation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₁₂ClNO₂ requires exact mass 213.0556) .
  • X-ray Crystallography : Resolves stereochemistry and confirms crystal packing, as demonstrated for structurally related benzoxazepines .

Q. How should researchers assess the compound’s stability under different storage conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen to detect decomposition temperatures.
  • Photostability : Expose to UV light (e.g., 365 nm) and monitor degradation via HPLC .
  • Humidity Sensitivity : Store samples at 25°C/60% relative humidity and track aldehyde oxidation by FTIR or LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, spectral profiles)?

  • Methodological Answer : Contradictions often arise from impurities or methodological variability. Strategies include:

  • Replication : Reproduce synthesis/purification protocols from conflicting studies.
  • Cross-Validation : Compare NMR/HRMS data with computational predictions (e.g., DFT-based chemical shift calculations).
  • Interlaboratory Collaboration : Share samples for independent validation using standardized methods (e.g., USP guidelines) .

Q. What computational approaches are effective in predicting the compound’s reactivity or binding affinity in biological systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models electron distribution to predict aldehyde reactivity (e.g., nucleophilic attack sites) .
  • Molecular Docking : Screens potential protein targets (e.g., GABA receptors) using software like AutoDock Vina. Validate with in vitro assays .
  • QSAR Modeling : Correlates structural descriptors (e.g., logP, polar surface area) with activity data from related benzoxazepines .

Q. What strategies are recommended for designing degradation studies to identify major impurities or byproducts?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to acid (1M HCl), base (1M NaOH), and peroxide (3% H₂O₂) at elevated temperatures (40–60°C).
  • LC-MS/MS Analysis : Identifies degradation products via fragmentation patterns. For example, aldehyde oxidation may yield carboxylic acid derivatives .
  • Isolation and Characterization : Use preparative HPLC to isolate impurities, followed by NMR/MS for structural elucidation .

Literature and Data Management

Q. How can researchers conduct a systematic literature review for this compound, given limited published data?

  • Methodological Answer :

  • Keyword Expansion : Use related terms (e.g., “benzoxazepine derivatives,” “carbaldehyde hydrochloride”) and CAS registry numbers.
  • Database Prioritization : Search PubMed, SciFinder, and Reaxys for patents/theses; exclude non-peer-reviewed sources per EPA guidelines .
  • Citation Tracking : Follow references from foundational papers (e.g., synthesis protocols for analogous benzodiazepines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.